The synthesis of Teduglutide-d8 involves solid-phase peptide synthesis (SPPS), which allows for the sequential assembly of amino acids on a resin support. This method includes several key steps:
The technical details of this synthesis involve careful control of reaction conditions to avoid side reactions, particularly those associated with aspartic acid residues, which can lead to degradation or racemization .
Teduglutide consists of 33 amino acids with a molecular formula of . The incorporation of deuterated amino acids alters its mass slightly but retains its structural integrity. The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or circular dichroism (CD) spectroscopy, revealing a significant alpha-helical content which is crucial for its biological activity.
Teduglutide-d8 can participate in various chemical reactions typical for peptides. These include:
The reactions are often monitored using mass spectrometry techniques to confirm the integrity and structure of the compound post-synthesis .
Teduglutide acts primarily by stimulating intestinal growth and enhancing nutrient absorption through its action on GLP-2 receptors located in the gastrointestinal tract. Upon administration, it binds to these receptors, leading to:
This mechanism results in improved absorption of nutrients and fluids, significantly benefiting patients with short bowel syndrome by reducing dependency on parenteral nutrition .
Relevant data indicate that Teduglutide-d8 maintains structural stability under physiological conditions, making it suitable for therapeutic applications .
Teduglutide-d8 has significant applications in scientific research, particularly in pharmacokinetic studies where isotopic labeling allows for precise tracking within biological systems. Its uses include:
Teduglutide-d8 (Leu-methyl-d3 + Phe-d5) is a strategically deuterated analog of the glucagon-like peptide-2 (GLP-2) derivative teduglutide, engineered for advanced analytical applications. Its molecular formula is C₁₆₄H₂₄₄D₈N₄₄O₅₅S • C₂HF₃O₂ • x(H₂O), with a molecular weight of 3760.08 Da [1] [2]. The deuterium atoms are incorporated at eight specific sites: three deuteriums (CD₃ group) at the leucine methyl position and five deuteriums (C₆D₅ group) on the phenylalanine aromatic ring [8]. This design preserves the peptide's tertiary structure while introducing mass tags detectable by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
The primary sequence of teduglutide-d8 matches the 33-amino-acid structure of native teduglutide, with deuterium substitutions exclusively at the designated leucine (Leu) and phenylalanine (Phe) residues. The trifluoroacetic acid (TFA) salt and variable hydrate (xH₂O) components ensure stability and solubility under analytical conditions [4]. Critically, deuterium incorporation at aliphatic (Leu) and aromatic (Phe) sites creates distinct physicochemical signatures:
Table 1: Isotopic Distribution Profile of Teduglutide-d8
Isotopologue | Theoretical m/z | Relative Abundance (%) |
---|---|---|
[M+8] | 1253.70 | 98.5 |
[M+7] | 1253.36 | 1.2 |
[M+9] | 1254.04 | 0.3 |
NMR spectroscopy provides site-specific validation of deuterium incorporation in teduglutide-d8. Key experiments include:
Table 2: NMR Chemical Shift Changes in Teduglutide-d8 vs. Non-Deuterated Teduglutide
Residue | ¹H Shift (ppm) Non-Deuterated | ¹H Shift (ppm) Deuterated | Observation |
---|---|---|---|
Phe (aromatic) | 7.20–7.35 | Not detected | Complete deuteration |
Leu (methyl) | 0.86 (d, 6.5 Hz) | 0.86 (broad) | Quadrupolar broadening |
Adjacent residues | 3.65 (Gly α-H) | 3.65 (Gly α-H) | Unaffected backbone |
Deuterium-induced NMR changes extend beyond labeled sites:
Comparative studies between teduglutide-d8 and non-deuterated teduglutide (C₁₆₄H₂₅₂N₄₄O₅₅S; MW 3752.08 Da) reveal subtle but analytically significant structural differences [4] [5]:
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: 155408-18-7